7-Chloro-4-(4-((2,4-dinitrophenyl)sulfonyl)piperazin-1-yl)quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

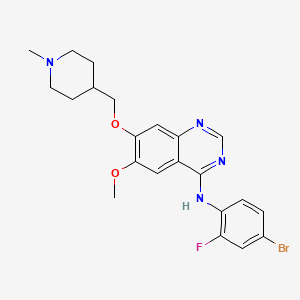

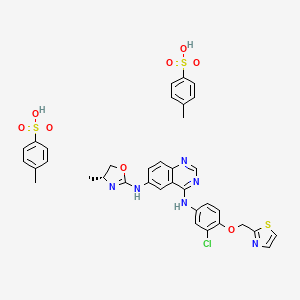

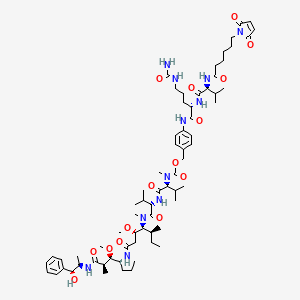

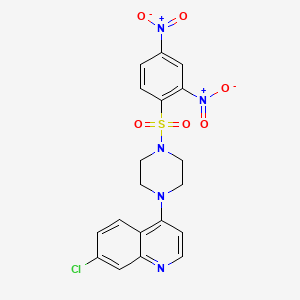

“7-Chloro-4-(4-((2,4-dinitrophenyl)sulfonyl)piperazin-1-yl)quinoline” is a chemical compound with the molecular formula C19H16ClN5O6S . It is also known by the synonyms VR23 and 1624602-30-7 . The compound has a molecular weight of 477.9 g/mol .

Molecular Structure Analysis

The compound has a complex structure that includes a quinoline ring, a piperazine ring, and a 2,4-dinitrophenylsulfonyl group . The InChI code for the compound is 1S/C19H16ClN5O6S/c20-13-1-3-15-16 (11-13)21-6-5-17 (15)22-7-9-23 (10-8-22)32 (30,31)19-4-2-14 (24 (26)27)12-18 (19)25 (28)29/h1-6,11-12H,7-10H2 .Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 154 Ų and a complexity of 807 . It has 0 hydrogen bond donors, 9 hydrogen bond acceptors, and 3 rotatable bonds . The exact mass and monoisotopic mass of the compound are both 477.0509821 g/mol .Scientific Research Applications

Proteasome Inhibition

VR23: is a significant inhibitor of the proteasome, primarily targeting the β2 subunit of the 20S proteasome catalytic subunit . This action is crucial in cancer research, as proteasomes play a vital role in degrading misfolded or damaged proteins. By inhibiting proteasomes, VR23 can induce apoptosis selectively in cancer cells, offering a pathway for developing new anticancer therapies.

Cancer Cell Apoptosis

The compound selectively induces apoptosis in cancer cells through cyclin E-mediated centrosome amplification . This specificity is particularly valuable as it suggests VR23 could be used to target cancer cells while having minimal effects on noncancerous cells, reducing potential side effects in therapeutic applications.

Future Directions

Mechanism of Action

Target of Action

The primary target of 7-Chloro-4-(4-((2,4-dinitrophenyl)sulfonyl)piperazin-1-yl)quinoline, also known as VR23, is the β2 subunit of the 20S proteasome catalytic subunit . Proteasomes are responsible for the cleavage of peptides in an ATP/ubiquitin-dependent manner .

Mode of Action

VR23 acts as a potent inhibitor of the proteasome . It interacts with its target, the β2 subunit of the 20S proteasome, inhibiting its function . This interaction and the resulting inhibition of the proteasome lead to changes at the cellular level, specifically the induction of apoptosis in cancer cells .

Biochemical Pathways

The inhibition of the proteasome by VR23 affects the ubiquitin-proteasome pathway, which is responsible for the degradation of most proteins within the cell . This disruption can lead to the accumulation of unwanted or damaged proteins, triggering cellular stress responses and ultimately leading to apoptosis, particularly in cancer cells .

Result of Action

The primary result of VR23’s action is the selective induction of apoptosis in cancer cells . This is achieved via cyclin E–mediated centrosome amplification . Interestingly, VR23 appears to have little effect on noncancerous cells .

Action Environment

The action, efficacy, and stability of VR23 can be influenced by various environmental factors. For instance, the compound is recommended to be stored at a temperature of 2-8°C . Additionally, the compound’s solubility in DMSO suggests that it may be more effective in certain solvents

properties

IUPAC Name |

7-chloro-4-[4-(2,4-dinitrophenyl)sulfonylpiperazin-1-yl]quinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN5O6S/c20-13-1-3-15-16(11-13)21-6-5-17(15)22-7-9-23(10-8-22)32(30,31)19-4-2-14(24(26)27)12-18(19)25(28)29/h1-6,11-12H,7-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDQVZPPIHADUOO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=C3C=CC(=CC3=NC=C2)Cl)S(=O)(=O)C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN5O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-4-(4-((2,4-dinitrophenyl)sulfonyl)piperazin-1-yl)quinoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.